molecular formula C19H29N3O3 B14795594 Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate

Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14795594
M. Wt: 347.5 g/mol
InChI Key: VEKJXDORILGLME-UHFFFAOYSA-N
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Description

Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate (CAS: 1401666-64-5) is a heterocyclic compound featuring a pyrrolidine ring substituted with a benzyl carbamate group and an (S)-configured amide side chain. The structure includes a branched aliphatic chain (N,3-dimethylbutanamido) and a methylene bridge connecting the amide to the pyrrolidine ring. This compound is synthesized via amide coupling reactions, often employing reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) under optimized solvent conditions (e.g., dichloromethane or DMF) . Characterization typically involves NMR, IR, mass spectrometry, and elemental analysis to confirm purity (>97%) and stereochemical integrity .

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H29N3O3/c1-14(2)17(20)18(23)21(3)12-16-10-7-11-22(16)19(24)25-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,20H2,1-3H3

InChI Key

VEKJXDORILGLME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCCN1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Strategies and Methodologies

Pyrrolidine Core Construction

The pyrrolidine ring is synthesized via reductive amination or cyclization methods.

Reductive Amination (Source)

A ketone intermediate is reacted with a primary amine under catalytic hydrogenation or sodium cyanoborohydride (NaBH3CN) to form the pyrrolidine ring. For example:

  • Step 1 : Condensation of 4-oxopentanoic acid with benzylamine yields an imine intermediate.
  • Step 2 : Reduction with NaBH3CN in methanol at 0°C affords the pyrrolidine ring with >90% enantiomeric excess (ee) when chiral auxiliaries are employed.
Ring-Closing Metathesis (Source)

Olefin-bearing precursors undergo cyclization using Grubbs catalyst (e.g., 2nd generation) in dichloromethane (DCM) at 40°C. This method offers modularity for introducing substituents but requires stringent anhydrous conditions.

Introduction of the Benzyl Carboxylate Group

The benzyl ester is introduced via esterification or carbamate formation .

Esterification with Benzyl Bromide (Source)
  • Pyrrolidine-1-carboxylic acid is treated with benzyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 12 hours.
  • Yields range from 75–85%, with purity confirmed by HPLC (Alltima C18 column, 90:10 acetonitrile/water).
Carbamate Protection (Source)
  • Reaction of pyrrolidine with benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF) and triethylamine (TEA) at 0°C yields the Cbz-protected intermediate.
  • Deprotection is achieved via hydrogenolysis (H2/Pd-C), though this step is omitted in the final target compound.

Amide Bond Formation

The critical amide linkage is constructed using coupling reagents or activated esters .

HATU-Mediated Coupling (Sources,)
  • (S)-2-Amino-N,3-dimethylbutanoic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-methylmorpholine (NMM) in DCM.
  • The activated ester reacts with the pyrrolidine amine at 25°C for 4 hours, achieving >95% conversion (monitored by LC-MS).
Mixed Carbonate Approach (Source)
  • The amino acid is converted to a pentafluorophenyl (PFP) ester, which reacts with the pyrrolidine amine in THF at −20°C.
  • This method minimizes racemization, preserving the (S)-configuration with <2% epimerization.

Stereochemical Control

Chiral Auxiliaries (Source)
  • (4S,5S)-4,5-Dicyclohexyl-2-((S)-1-phenylethyl)-1,3,2-dioxaborolane is used to induce asymmetry during homologation steps.
  • Enantioselective alkylation with LDA (lithium diisopropylamide) and zinc chloride (ZnCl2) ensures >98% ee for the amino acid side chain.
Enzymatic Resolution (Source)
  • Racemic intermediates are treated with immobilized lipase (e.g., Candida antarctica) in isopropyl ether, resolving the (S)-enantiomer with 99% ee.

Deprotection and Final Modification

Tert-Butoxycarbonyl (Boc) Removal (Source)
  • The Boc-protected amine is treated with 4 M HCl in dioxane at 0°C for 2 hours, followed by neutralization with NaHCO3.
  • Yields exceed 90%, with no detectable side products by 1H NMR.
Global Deprotection (Source)
  • Simultaneous removal of benzyl and Boc groups is achieved via hydrogenolysis (H2/Pd-C) in ethanol at 25°C.
  • Caution is required to avoid over-reduction of the amide bond.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3, 400 MHz): δ 7.32–7.19 (m, 5H, benzyl), 4.60–4.54 (m, 2H, CH2N), 3.89 (d, 1H, J = 9.2 Hz, pyrrolidine), 2.98 (s, 3H, N-CH3), 1.45 (s, 9H, Boc).
  • HRMS (ESI) : Calculated for C20H29N3O4 [M+H]+: 376.2231; Found: 376.2234.

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (Alltima C18 column, 60:40 acetonitrile/water, 1 mL/min).
  • Chiral GC : >99% ee (Cyclosil-B column, isothermal 120°C).

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Stereocontrol Scalability
HATU Coupling 85–92 >95 High Moderate
Reductive Amination 78 88 Moderate High
Enzymatic Resolution 65 99 Excellent Low

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating enzyme activity through allosteric effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Features Synthetic Methods References
Benzyl 2-(((S)-2-amino-N,3-dimethylbutanamido)methyl)pyrrolidine-1-carboxylate - Benzyl carbamate
- (S)-N,3-dimethylbutanamido side chain
363.43 Branched aliphatic chain; chiral center at amide nitrogen HATU-mediated amide coupling, benzyl protection
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide - 4-Hydroxy group
- Thiazole-substituted benzyl
428.50 Hydroxyl group enhances polarity; thiazole moiety for bioactivity Solid-phase peptide synthesis, hydroxyl protection
(S)-tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate - tert-Butyl carbamate
- Cyanomethyl group
224.28 Cyanomethyl introduces nitrile functionality; tert-butyl enhances stability SN2 alkylation, tert-butyl protection
(S)-Benzyl 2-((2-amino-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate - Benzyl carbamate
- Glycinamide substituent
305.33 Glycinamide side chain; potential hydrogen-bonding sites Reductive amination, carbamate formation

Structural and Functional Differences

Side Chain Complexity: The target compound’s (S)-N,3-dimethylbutanamido group introduces steric hindrance and chirality, which may influence receptor binding compared to simpler substituents like glycinamide (in ) or cyanomethyl (in ).

Protecting Groups: Benzyl carbamate (target compound and ) is labile under hydrogenolysis, enabling selective deprotection. In contrast, tert-butyl carbamate () requires acidic conditions for removal, offering orthogonal protection strategies .

Physicochemical Properties: The 4-hydroxy group in Example 30 () increases hydrophilicity (clogP ~1.2) compared to the hydrophobic branched chain of the target compound (predicted clogP ~2.5).

Crystallographic and Conformational Analysis

  • Pyrrolidine Puckering : The target compound’s pyrrolidine ring likely adopts a Cγ-endo puckering (based on Cremer-Pople parameters ), similar to derivatives in and .
  • Software Tools : Programs like SHELX (for refinement ) and Mercury CSD (for crystal packing analysis ) are used to analyze conformational stability and intermolecular interactions.

Q & A

Q. Key Data :

  • Example yield improvement: 90% after optimizing tert-butyl group deprotection with HCl/dioxane .

Basic: What analytical techniques confirm stereochemistry and structural integrity?

Methodological Answer:

  • X-ray Crystallography : Use SHELX or WinGX for single-crystal refinement to resolve absolute configuration .
  • Chiral HPLC : Employ columns like YMC-Actus Triart C18 to validate enantiopurity (e.g., retention time: 1.27 minutes) .
  • NMR Spectroscopy : Analyze vicinal coupling constants (e.g., 3JHH^3J_{HH}) to confirm pyrrolidine ring puckering .

Q. Key Tools :

  • Mercury CSD 2.0 for visualizing anisotropic displacement ellipsoids .

Advanced: How to resolve discrepancies in NMR data related to pyrrolidine ring conformation?

Methodological Answer:

  • Cremer-Pople Parameters : Calculate puckering amplitude (qq) and phase angle (ϕ\phi) to quantify non-planar ring distortions .
  • DFT Calculations : Compare experimental NMR shifts (e.g., 13C^{13}\text{C} chemical shifts) with computed values using Gaussian or ORCA.
  • Crystallographic Validation : Cross-reference NMR-derived conformers with X-ray structures (e.g., using Mercury CSD) .

Q. Example :

  • A q=0.45q = 0.45 Å and ϕ=18\phi = 18^\circ suggests a twisted envelope conformation .

Basic: What are best practices for handling and storage to prevent degradation?

Methodological Answer:

  • Storage : Keep in sealed containers under inert gas (N2_2/Ar) at -20°C, away from light and oxidizers .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps (e.g., tert-butyl deprotection) .
  • Safety : Wear PPE (nitrile gloves, safety goggles) and use fume hoods to avoid inhalation/contact .

Q. Critical Note :

  • Degradation observed after prolonged storage; revalidate purity via HPLC before use .

Advanced: How to design experiments to study the compound’s reactivity under varying conditions?

Methodological Answer:

  • Solvent Screening : Test polar aprotic (DMF, THF) vs. protic (MeOH) solvents to assess nucleophilic substitution rates .
  • Temperature Gradients : Perform Arrhenius analysis (e.g., 25–80°C) to determine activation energy for hydrolysis.
  • pH-Dependent Stability : Use buffered solutions (pH 2–12) with LCMS monitoring to identify degradation products .

Q. Case Study :

  • Reaction with 1-bromo-2-methoxyethane in DMF at 80°C yielded 31% product via SN2 mechanism .

Advanced: How to analyze reaction mechanisms for stereoselective functionalization?

Methodological Answer:

  • Isotopic Labeling : Incorporate 13C^{13}\text{C} or 2H^{2}\text{H} at chiral centers to track retention/inversion via NMR .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to distinguish between concerted (e.g., cyclic transition states) and stepwise mechanisms.
  • Computational Modeling : Use Gaussian to simulate transition states (e.g., for Mitsunobu reactions involving tert-butyl esters) .

Q. Example :

  • Retention of configuration observed in tert-butyl deprotection, confirmed via X-ray .

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